4-Hydroxy-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
4-Hydroxy-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a hydroxy group attached to an isoindoline ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethyl glyoxylate, followed by cyclization and hydrolysis to yield the desired compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-Hydroxy-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and heterocyclic structure but differ in their ring systems.
4-Hydroxy-2-pyrones: These compounds also contain a hydroxy group and are known for their biological activities.
Uniqueness
4-Hydroxy-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and ring structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
919079-22-4 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-hydroxy-2-(2-hydroxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO3/c12-5-4-11-6-8-7(10(11)14)2-1-3-9(8)13/h1-3,12-13H,4-6H2 |
InChI Key |
ATJNSFGURKIYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2O)C(=O)N1CCO |
Origin of Product |
United States |
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